Atazanavir is a potent azapeptide human immunodeficiency virus type 1 (HIV-1) protease inhibitor. [ [] ] It is classified as an antiretroviral drug, specifically a protease inhibitor. [ [] ] Atazanavir plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, where it serves as a valuable tool for studying HIV protease, viral replication, and the development of new antiretroviral therapies.
Optimizing dosing strategies: While Atazanavir is effective in treating HIV, there is still room for optimizing its dosing strategies, particularly in specific populations like pregnant women. [ [, ] ] Research should focus on developing individualized dosing regimens based on factors like genetics, co-medications, and pregnancy status to maximize efficacy and minimize the risk of treatment failure.
Overcoming drug resistance: The emergence of drug resistance poses a significant challenge in HIV treatment. [ [] ] Future studies should focus on understanding the mechanisms of Atazanavir resistance and developing new strategies to combat it. This includes identifying novel drug targets, designing next-generation protease inhibitors, and exploring combination therapies that can effectively suppress resistant viral strains.
Exploring new therapeutic applications: Given Atazanavir's unique properties and mechanism of action, there is potential for exploring its use in treating other diseases beyond HIV. For example, one study showed a protective effect of Atazanavir against pulmonary fibrosis. [ [] ] Further research is needed to explore these possibilities and unlock the full therapeutic potential of Atazanavir.
Atazanavir is derived from a class of compounds known as azapeptides, which are characterized by the incorporation of nitrogen atoms into their structure. Its IUPAC name is 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester. The compound's development was aimed at providing an effective treatment option with a favorable side effect profile compared to earlier protease inhibitors.
The synthesis of Atazanavir involves several complex chemical reactions. A notable method includes a three-step continuous flow synthesis that enhances efficiency and yield. This method incorporates:
Atazanavir has a complex molecular structure characterized by multiple functional groups and a unique arrangement of atoms. The key features include:
The molecular formula for Atazanavir is C23H33N7O4S, indicating the presence of 23 carbon atoms, 33 hydrogen atoms, seven nitrogen atoms, four oxygen atoms, and one sulfur atom.
Atazanavir undergoes several chemical reactions during its synthesis and metabolism:
The efficiency of these reactions is critical for producing Atazanavir in high yields while minimizing by-products.
Atazanavir functions primarily by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, Atazanavir prevents it from cleaving viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the production of immature viral particles that are non-infectious.
Atazanavir exhibits several physical and chemical properties:
These properties influence its formulation as an oral medication and its pharmacokinetic profile.
Atazanavir is primarily used in the treatment of HIV infection as part of antiretroviral therapy regimens. Its applications include:
The synthesis of Atazanavir (marketed as Reyataz®) hinges on the stereoselective production of its chiral alcohol intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester. This intermediate is synthesized via asymmetric reduction of the prochiral ketone precursor (S)-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate. Biocatalytic methods outperform chemical routes by achieving near-perfect stereocontrol (≥99.5% enantiomeric excess (e.e.) and ≥98% diastereomeric purity) under ambient conditions, avoiding hazardous reagents like phenylboronic acid [3] [5].
Key Biocatalysts and Process Parameters:
Table 1: Comparative Efficiency of Chiral Intermediate Synthesis Methods
Method | Substrate Input (g/L) | Yield (%) | e.e. (%) | Diastereomeric Purity (%) |
---|---|---|---|---|
Rhodococcus spp. | 10 | 95 | 99.4 | 98.2 |
Evolved KRED (Codexis) | 200 | >99.9 | >99 | >99 |
Chemical Reduction | N/A | 60–75 | <80 | <70 |
Microbial whole-cell biocatalysts provide self-sustaining cofactor regeneration systems for ketone reduction. Hansenula polymorpha and Pseudomonas putida generate enantiocomplementary alcohols: H. polymorpha produces (R)-alcohols, while P. putida yields (S)-isomers. Both achieve >97% e.e. and >60% yields at 5–10 g/L substrate inputs [1] [8].
Cofactor Regeneration Systems:
Table 2: Microbial Reductases and Cofactor Systems in Atazanavir Synthesis
Microorganism | Cofactor | Regeneration System | Product Configuration | Yield (%) |
---|---|---|---|---|
Hansenula polymorpha | NADPH | G6PDH/Glucose | (R)-alcohol | >97 |
Pseudomonas putida | NADH | FDH/Formate | (S)-alcohol | >98 |
Escherichia coli (G6PDH + KRED) | NADPH | GDH/Glucose | (R)-alcohol | 99 |
Directed evolution transforms wild-type ketoreductases (KREDs) into high-performance biocatalysts for Atazanavir intermediate synthesis. Initial KRED variants showed ≤5% conversion and 80% e.e. at 20 g/L substrate. Using ProSAR (Protein Sequence Activity Relationship)-guided mutagenesis, iterative rounds of evolution enhanced activity and stereoselectivity [5] [8].
Evolutionary Milestones:
Computational tools like Rosetta Design predicted stabilizing mutations (e.g., solvent-facing residue substitutions), further enhancing thermostability [10].
Rational and semi-rational mutagenesis optimize KRED properties beyond directed evolution:
Targeted Enhancements:
Table 3: Impact of Key Mutations on KRED Performance
Mutation | Property Enhanced | Change | Catalytic Outcome |
---|---|---|---|
F147L | Substrate scope | 50× activity increase | Enabled 200 g/L substrate loading |
I94F | Solvent tolerance | 30% higher co-solvent use | Improved substrate solubility |
S39A | Cofactor affinity | Km NADPH: 120→18 μM | 70% less cofactor required |
L205V | Diastereoselectivity | 80%→>99% de | Eliminated chiral impurity formation |
Combined Approaches: Integrating CASTing (Combinatorial Active-Site Saturation Testing) with B-FITTER (targeting flexible backbone regions) yielded a KRED variant with 3.5-fold higher activity and a 12°C Tm increase. This reduced enzyme loading to 0.5 g/L while maintaining yields >99% [5] [9].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3